molecular formula C8H10ClN3 B1514180 3-Chloro-5-(1-pyrrolidinyl)pyridazine CAS No. 1033693-13-8

3-Chloro-5-(1-pyrrolidinyl)pyridazine

Cat. No. B1514180
CAS RN: 1033693-13-8
M. Wt: 183.64 g/mol
InChI Key: KXLKJVIBUHFIRZ-UHFFFAOYSA-N
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Description

3-Chloro-5-(1-pyrrolidinyl)pyridazine, also known as CP-4, is a chlorinated pyridazine compound that has been studied for its potential use in a variety of scientific applications. CP-4 has a unique structure that is composed of a pyridazine ring with a chlorine atom at the 3-position and a pyrrolidine group at the 5-position. This structure allows CP-4 to interact with a variety of molecules, making it a versatile compound for a variety of scientific research applications.

Scientific Research Applications

Synthetic Chemistry Applications

Researchers have developed methodologies for synthesizing pyridazine derivatives due to their potential in creating compounds with various biological and chemical properties. For instance, microwave-assisted synthesis has been utilized to prepare substituted pyridazines, which exhibit metal-coordinating abilities, forming gridlike metal complexes with copper(I) or silver(I) ions. This process accelerates the cycloaddition of acetylenes to tetrazines under microwave conditions, offering a quicker alternative to traditional reflux methods (Hoogenboom, Moore, & Schubert, 2006). Furthermore, the unexpected cycloaddition reactions of ketones and aldehydes to tetrazines under these conditions provide an alternative route for synthesizing pyridazines.

Corrosion Inhibition

In the field of materials science, pyridazine derivatives have been investigated for their ability to inhibit corrosion of mild steel in acidic environments. A study examined the effectiveness of various 3-chloropyridazine derivatives, including compounds with pyrazolyl and piperidinol substitutions, as corrosion inhibitors in hydrochloric acid solutions. These compounds were found to offer mixed-type inhibition, suggesting their utility in protecting metal surfaces against corrosion (Olasunkanmi, Mashuga, & Ebenso, 2018). Theoretical and experimental studies, including density functional theory and electrochemical analyses, supported the compounds' effectiveness in forming protective films on steel surfaces.

Material Science and Catalysis

Pyridazine compounds have also been explored for their application in catalysis and material science. A particular study focused on the synthesis of Ru complexes involving pyridazine derivatives for water oxidation, an essential reaction for converting solar to chemical energy. These complexes demonstrated significant oxygen evolution activity in the presence of Ce(IV)-CF3SO3H, indicating their potential in catalytic water splitting processes (Zong & Thummel, 2005).

properties

IUPAC Name

3-chloro-5-pyrrolidin-1-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3/c9-8-5-7(6-10-11-8)12-3-1-2-4-12/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLKJVIBUHFIRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601288312
Record name 3-Chloro-5-(1-pyrrolidinyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601288312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1033693-13-8
Record name 3-Chloro-5-(1-pyrrolidinyl)pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1033693-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-(1-pyrrolidinyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601288312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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